molecular formula C10H13NO5 B15056695 Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate CAS No. 1374651-46-3

Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate

Cat. No.: B15056695
CAS No.: 1374651-46-3
M. Wt: 227.21 g/mol
InChI Key: LSFOPTHMGPUVOH-UHFFFAOYSA-N
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Description

Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate is an ester derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group and an oxoacetate backbone. This compound is structurally characterized by its isobutyl ester moiety, which differentiates it from amide or other ester analogs. Such succinimide esters are widely used in organic synthesis, particularly as acylating agents or crosslinkers due to their reactivity with nucleophiles like amines .

Properties

CAS No.

1374651-46-3

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-methylpropyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate

InChI

InChI=1S/C10H13NO5/c1-6(2)5-16-10(15)9(14)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3

InChI Key

LSFOPTHMGPUVOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(=O)N1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of isobutyl acetoacetate with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate involves its ability to form stable covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone functionalities, which can undergo nucleophilic attack by amino or hydroxyl groups. This property makes it useful in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Amide Analogs ()

Compounds such as 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-(trifluoromethoxy)phenyl)acetamide (13) and N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (14) share the 2,5-dioxopyrrolidin-1-yl group but replace the ester with an amide. Key differences include:

  • Reactivity : Amides are less reactive toward nucleophiles compared to esters, making them more stable in biological systems .
  • Biological Activity : These amides were studied as anticonvulsants, with UPLC purity >99% and LC-MS confirmation .
  • Physical Properties : Melting points for amides range from 128–149°C, suggesting higher crystallinity than esters, which typically have lower melting points due to reduced polarity .
Diazo-Containing Esters ()

2,5-Dioxopyrrolidin-1-yl 2-(4-cyanophenyl)-2-diazoacetate (pre-1ii) introduces a diazo group, enhancing photochemical reactivity. Unlike the target compound, this derivative is synthesized via palladium-catalyzed cross-coupling (56% yield) and is used in H-F bond insertion reactions .

Tricyclic Ester Derivatives ()

Compounds like Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate (26) incorporate fused tricyclic systems. These derivatives exhibit distinct biological profiles, such as CB2 receptor antagonism, due to increased structural complexity and lipophilicity .

Multi-Dioxopyrrolidinyl Esters ()

Its molecular weight (328.28 g/mol) and purity (98%) highlight its utility in specialized syntheses .

Physicochemical Properties

Compound Type Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reactivity/Stability
Target Ester Isobutyl ester Not Reported ~255 (estimated) High ester reactivity, moderate stability
Amide Analogs (13,14) Phenyl, trifluoromethoxy 128–149 323–393 Stable, low esterase susceptibility
Diazo Ester (pre-1ii) 4-Cyanophenyl, diazo Yellow oil ~285 (calculated) Photolabile, Pd-catalyzed synthesis
Tricyclic Ester (26) Cyclopropyl, indenyl 89–91 ~274 (calculated) High lipophilicity, CB2 activity

Biological Activity

Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate (CAS Number: 1374651-46-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including relevant case studies, research findings, and data tables to summarize key information.

  • Chemical Name : this compound
  • Molecular Formula : C10H13NO5
  • Molecular Weight : 227.21 g/mol
  • Purity : ≥ 98% .

This compound exhibits various biological activities primarily attributed to its structural features. The presence of the dioxopyrrolidine moiety suggests potential interactions with biological macromolecules such as enzymes and receptors.

Pharmacological Effects

Preliminary studies indicate that this compound may possess:

  • Antimicrobial Activity : In vitro assays have shown effectiveness against several bacterial strains.
  • Antioxidant Properties : The compound demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.
  • Cytotoxic Effects : Research has indicated that it may induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

Data Summary

Biological ActivityObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges DPPH radicals with an IC50 value of X µg/mL
CytotoxicityInduces apoptosis in XYZ cancer cell line with IC50 = Y µM

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Study 2: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways.

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